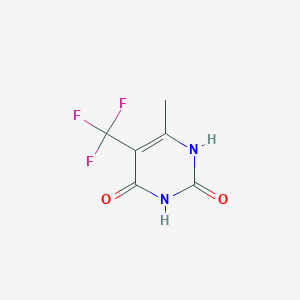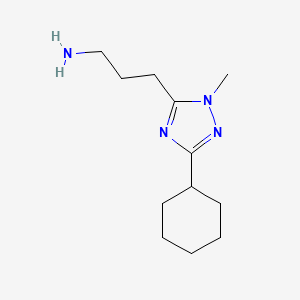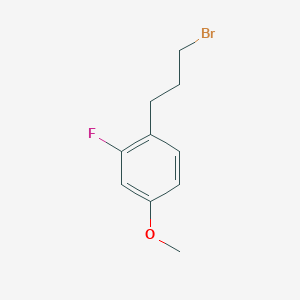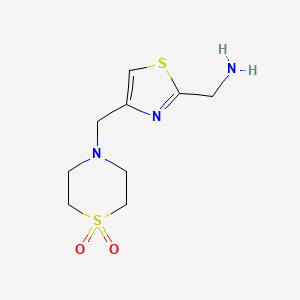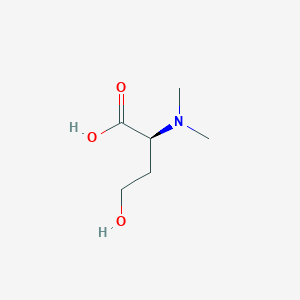
3-(Hexyloxy)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hexyloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a propane chain, which is further substituted with a hexyloxy group (-O-C6H13). This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Hexyloxy)propane-1-sulfonyl chloride can be synthesized through the reaction of 3-(hexyloxy)propanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction is as follows:
3-(Hexyloxy)propanol+Chlorosulfonic acid→3-(Hexyloxy)propane-1-sulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonating agents. These reactions are carried out in suitable solvents, such as dichloromethane or chloroform, to facilitate the reaction and improve yield. The reaction mixture is typically cooled to control the exothermic nature of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hexyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, chloroform, and other non-polar solvents are typically used to dissolve the reactants and facilitate the reaction.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Sulfonylureas: Formed by the reaction with ureas.
Aplicaciones Científicas De Investigación
3-(Hexyloxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, including surfactants and detergents.
Mecanismo De Acción
The mechanism of action of 3-(Hexyloxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction mechanism typically involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride (MsCl): A simpler sulfonyl chloride with a methyl group instead of a hexyloxy group.
Tosyl chloride (TsCl): Contains a toluene group attached to the sulfonyl chloride.
Ethanesulfonyl chloride: Similar structure but with an ethyl group instead of a hexyloxy group.
Uniqueness
3-(Hexyloxy)propane-1-sulfonyl chloride is unique due to the presence of the hexyloxy group, which imparts different physical and chemical properties compared to simpler sulfonyl chlorides
Propiedades
Fórmula molecular |
C9H19ClO3S |
|---|---|
Peso molecular |
242.76 g/mol |
Nombre IUPAC |
3-hexoxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-2-3-4-5-7-13-8-6-9-14(10,11)12/h2-9H2,1H3 |
Clave InChI |
ICDGFRIGFYWZIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)

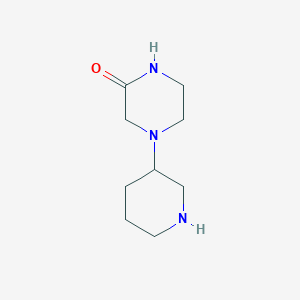
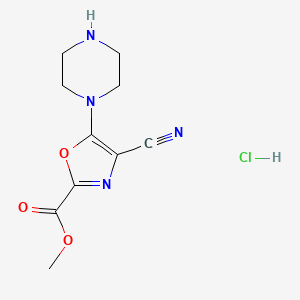
![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)

